Cas no 37599-36-3 (4-(1-methoxyethyl)-1H-pyrazole)
4-(1-methoxyethyl)-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
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- EN300-7119138
- 4-(1-methoxyethyl)-1H-pyrazole
- 37599-36-3
- 1H-Pyrazole, 4-(1-methoxyethyl)-
-
- Inchi: 1S/C6H10N2O/c1-5(9-2)6-3-7-8-4-6/h3-5H,1-2H3,(H,7,8)
- InChI Key: TYMYLRHYUQXXDB-UHFFFAOYSA-N
- SMILES: O(C)C(C)C1C=NNC=1
Computed Properties
- Exact Mass: 126.079312947g/mol
- Monoisotopic Mass: 126.079312947g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
- Complexity: 87.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 37.9Ų
Experimental Properties
- Density: 1.074±0.06 g/cm3(Predicted)
- Boiling Point: 217.4±15.0 °C(Predicted)
- pka: 14.32±0.50(Predicted)
4-(1-methoxyethyl)-1H-pyrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7119138-0.05g |
4-(1-methoxyethyl)-1H-pyrazole |
37599-36-3 | 95% | 0.05g |
$252.0 | 2023-05-30 | |
| Enamine | EN300-7119138-0.1g |
4-(1-methoxyethyl)-1H-pyrazole |
37599-36-3 | 95% | 0.1g |
$376.0 | 2023-05-30 | |
| Enamine | EN300-7119138-0.25g |
4-(1-methoxyethyl)-1H-pyrazole |
37599-36-3 | 95% | 0.25g |
$538.0 | 2023-05-30 | |
| Enamine | EN300-7119138-0.5g |
4-(1-methoxyethyl)-1H-pyrazole |
37599-36-3 | 95% | 0.5g |
$847.0 | 2023-05-30 | |
| Enamine | EN300-7119138-1.0g |
4-(1-methoxyethyl)-1H-pyrazole |
37599-36-3 | 95% | 1g |
$1086.0 | 2023-05-30 | |
| Enamine | EN300-7119138-2.5g |
4-(1-methoxyethyl)-1H-pyrazole |
37599-36-3 | 95% | 2.5g |
$2127.0 | 2023-05-30 | |
| Enamine | EN300-7119138-5.0g |
4-(1-methoxyethyl)-1H-pyrazole |
37599-36-3 | 95% | 5g |
$3147.0 | 2023-05-30 | |
| Enamine | EN300-7119138-10.0g |
4-(1-methoxyethyl)-1H-pyrazole |
37599-36-3 | 95% | 10g |
$4667.0 | 2023-05-30 | |
| Aaron | AR028L4M-50mg |
4-(1-methoxyethyl)-1H-pyrazole |
37599-36-3 | 95% | 50mg |
$372.00 | 2025-02-16 | |
| Aaron | AR028L4M-100mg |
4-(1-methoxyethyl)-1H-pyrazole |
37599-36-3 | 95% | 100mg |
$542.00 | 2025-02-16 |
4-(1-methoxyethyl)-1H-pyrazole Related Literature
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on 4-(1-methoxyethyl)-1H-pyrazole
Introduction to 4-(1-methoxyethyl)-1H-pyrazole (CAS No. 37599-36-3)
4-(1-methoxyethyl)-1H-pyrazole, identified by its Chemical Abstracts Service (CAS) number 37599-36-3, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the pyrazole class, a family of molecules known for their diverse biological activities and structural versatility. The presence of a 1-methoxyethyl side chain in its molecular structure introduces unique functional properties, making it a valuable scaffold for drug discovery and material science applications.
The structural framework of 4-(1-methoxyethyl)-1H-pyrazole consists of a five-membered ring containing two nitrogen atoms, which is characteristic of pyrazole derivatives. This core structure is highly adaptable, allowing for modifications that can enhance its pharmacological properties. The 1-methoxyethyl substituent not only influences the compound's solubility and metabolic stability but also plays a crucial role in modulating its interactions with biological targets. These features have positioned 4-(1-methoxyethyl)-1H-pyrazole as a promising candidate for further exploration in medicinal chemistry.
In recent years, the pharmaceutical industry has shown increasing interest in pyrazole derivatives due to their broad spectrum of biological activities. Studies have demonstrated that compounds within this class exhibit potential as antimicrobial agents, anti-inflammatory drugs, and even in the treatment of neurological disorders. The 4-(1-methoxyethyl) moiety, in particular, has been found to enhance binding affinity to certain protein targets, making it an attractive modification for optimizing drug efficacy.
One of the most compelling aspects of 4-(1-methoxyethyl)-1H-pyrazole is its versatility in chemical synthesis. Researchers have leveraged its reactive sites to develop novel derivatives with tailored properties. For instance, the methoxy group can be further functionalized through etherification or oxidation reactions, while the pyrazole ring can undergo various transformations such as alkylation or aryllation. These synthetic possibilities have opened up new avenues for developing innovative therapeutic agents.
Recent advancements in computational chemistry have also contributed to the growing interest in 4-(1-methoxyethyl)-1H-pyrazole. Molecular modeling studies have revealed insights into how this compound interacts with biological macromolecules, providing valuable guidance for rational drug design. By predicting binding modes and affinity scores, researchers can accelerate the development of lead compounds with improved pharmacokinetic profiles.
The chemical properties of 4-(1-methoxyethyl)-1H-pyrazole make it particularly useful in the synthesis of complex molecules. Its ability to serve as a building block for larger structures has been exploited in the development of peptidomimetics and other biologically active scaffolds. Additionally, the compound's stability under various reaction conditions makes it a reliable choice for multi-step synthetic protocols.
In the context of industrial applications, 4-(1-methoxyethyl)-1H-pyrazole has found utility in the production of specialty chemicals and intermediates. Its role as a precursor in fine chemical synthesis underscores its importance beyond academic research. Companies specializing in custom synthesis have incorporated this compound into their catalogs due to its reactivity and ease of handling.
The environmental impact of using 4-(1-methoxyethyl)-1H-pyrazole has also been a point of consideration in recent studies. Efforts have been made to develop greener synthetic routes that minimize waste and reduce energy consumption. These initiatives align with broader trends in sustainable chemistry, ensuring that the use of this compound remains environmentally responsible.
Looking ahead, the future prospects for 4-(1-methoxyethyl)-1H-pyrazole appear promising. Ongoing research aims to uncover new applications and refine existing synthetic methodologies. Collaborative efforts between academia and industry are likely to drive innovation, leading to novel derivatives with enhanced therapeutic potential.
In conclusion, 4-(1-methoxyethyl)-1H-pyrazole (CAS No. 37599-36-3) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and versatile reactivity make it a valuable asset for drug discovery and material science applications. As research continues to evolve, this compound is poised to play an increasingly important role in addressing global health challenges.
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